molecular formula C18H15N4NaO14PS2 B1139075 Ppnds CAS No. 1021868-77-8

Ppnds

Cat. No.: B1139075
CAS No.: 1021868-77-8
M. Wt: 629.4 g/mol
InChI Key: BHWIZHOIIMIBPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPNDS tetrasodium involves the reaction of pyridoxal-5’-phosphate with naphthylazo-nitro-disulfate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound tetrasodium follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

PPNDS tetrasodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

PPNDS tetrasodium has a wide range of scientific research applications, including:

Mechanism of Action

PPNDS tetrasodium exerts its effects by binding to specific molecular targets, including meprin β, ADAM10, and ATP receptors. The binding of this compound tetrasodium to these targets inhibits their activity, leading to various biological effects. For example, its inhibition of meprin β and ADAM10 can prevent the degradation of extracellular matrix proteins, which is beneficial in certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PPNDS tetrasodium is unique due to its selective inhibition of meprin β and ADAM10, as well as its dual role as an agonist for ATP receptors in Paramecium. This dual functionality makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

1021868-77-8

Molecular Formula

C18H15N4NaO14PS2

Molecular Weight

629.4 g/mol

IUPAC Name

tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate

InChI

InChI=1S/C18H15N4O14PS2.Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);

InChI Key

BHWIZHOIIMIBPX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])C(=C2)S(=O)(=O)O)COP(=O)(O)O)C=O)O.[Na]

Synonyms

Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt

Origin of Product

United States

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